molecular formula C12H8FN3O3 B12500507 (8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid

(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid

Cat. No.: B12500507
M. Wt: 261.21 g/mol
InChI Key: LOJIAVVZMHTIKV-UHFFFAOYSA-N
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Description

{8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a fluorine atom, a pyrazole ring fused to a quinoline ring, and an acetic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C12H8FN3O3

Molecular Weight

261.21 g/mol

IUPAC Name

2-(8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid

InChI

InChI=1S/C12H8FN3O3/c13-6-1-2-9-7(3-6)11-8(4-14-9)12(19)16(15-11)5-10(17)18/h1-4,15H,5H2,(H,17,18)

InChI Key

LOJIAVVZMHTIKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1F)NN(C3=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications One common synthetic route involves the reaction of 8-fluoroquinoline-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized under acidic conditions to yield the pyrazoloquinoline core

Industrial Production Methods

Industrial production of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The industrial process also emphasizes the purification and isolation of the final product to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

{8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrazoloquinoline core play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    8-fluoroquinoline-3-carboxylic acid: Shares the quinoline core but lacks the pyrazole ring and acetic acid moiety.

    3-oxo-1H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atom and acetic acid moiety.

    2-ylacetic acid derivatives: Similar acetic acid moiety but different core structures.

Uniqueness

The uniqueness of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the pyrazoloquinoline core provides a versatile scaffold for further modifications. This makes the compound a valuable tool in various scientific and industrial applications.

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